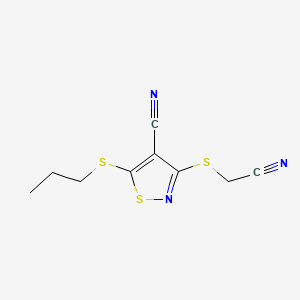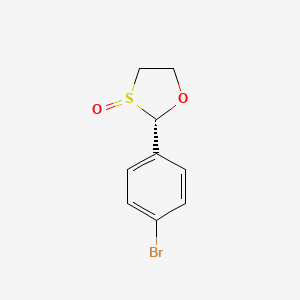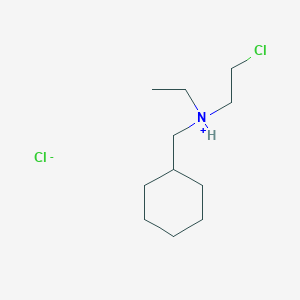
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride is a quaternary ammonium compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloroethyl group, a cyclohexylmethyl group, and an ethylazanium group, making it a versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride typically involves the reaction of cyclohexylmethylamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Aplicaciones Científicas De Investigación
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate cellular processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride involves its interaction with cellular components and molecular targets. The compound can disrupt cellular membranes, leading to cell lysis and death. It can also interfere with enzymatic activities and metabolic pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: Known for its antimicrobial properties and use in disinfectants.
Cetyltrimethylammonium Bromide: Commonly used as a surfactant and in biochemical research.
Tetrabutylammonium Chloride: Used as a phase-transfer catalyst in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
21658-44-6 |
|---|---|
Fórmula molecular |
C11H23Cl2N |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-chloroethyl-(cyclohexylmethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C11H22ClN.ClH/c1-2-13(9-8-12)10-11-6-4-3-5-7-11;/h11H,2-10H2,1H3;1H |
Clave InChI |
FMEZCTBVOVYQIS-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CCCl)CC1CCCCC1.[Cl-] |
Números CAS relacionados |
3772-64-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


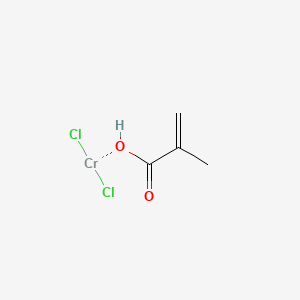
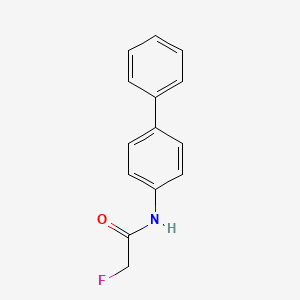


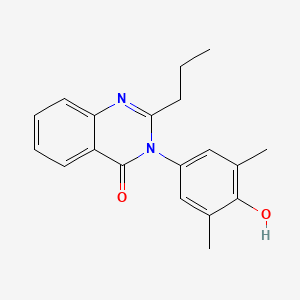
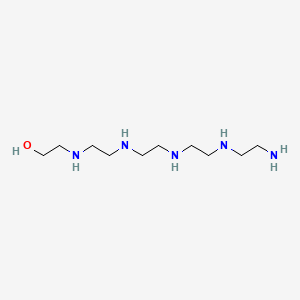

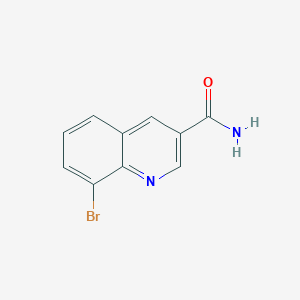
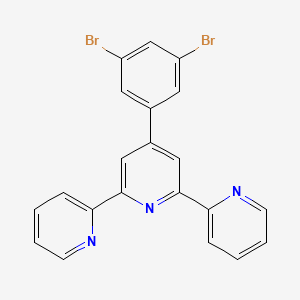
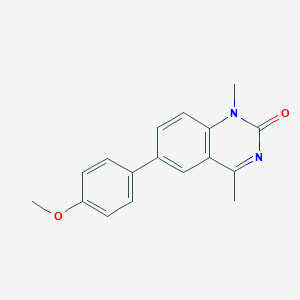
![5-[3-[5-[diethyl(methyl)azaniumyl]pentoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxypentyl-diethyl-methylazanium;diiodide](/img/structure/B13739546.png)
![4-N-[2-(1H-indol-3-yl)ethyl]pyridine-3,4-diamine;dihydrochloride](/img/structure/B13739549.png)
